Non-8-ene-2,4-diol
Overview
Description
Non-8-ene-2,4-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to an eight-carbon chain with a double bond between the eighth and ninth carbon atoms. This compound falls under the category of diols, which are known for their significant role in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Non-8-ene-2,4-diol, also known as 8-Nonene-2,4-diol, is a type of diol, a chemical compound that contains two hydroxyl groups . Diols are often involved in the oxidation of alkenes, where they can act as intermediates in various chemical reactions . .
Mode of Action
The mode of action of this compound is likely related to its structure as a diol. In general, diols can undergo several types of reactions, including oxidation and reduction . For instance, one way to oxidize a double bond in compounds like this compound is to produce an oxacyclopropane ring, also known as an epoxide ring . This ring can then be opened by further reaction to form anti vicinal diols .
Biochemical Pathways
For example, they can be involved in the synthesis of structurally diverse diols by expanding amino acid metabolism . Additionally, they can participate in the oxidation of alkenes, leading to the formation of epoxide rings .
Pharmacokinetics
For instance, the bioavailability of Dehydroepiandrosterone (DHEA), another type of diol, was found to be only 3.1% when administered orally .
Result of Action
For example, the oxidation of a double bond to form an epoxide ring can lead to the formation of anti vicinal diols . These compounds can then participate in further reactions, potentially leading to various downstream effects.
Action Environment
Environmental factors can significantly impact the synthesis and degradation of similar compounds . For instance, the production of green polyurethanes, which can involve diols, is influenced by factors such as the availability of renewable resources and the elimination of phosgene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Non-8-ene-2,4-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of hydroxyl groups to the carbon-carbon double bond. Common reagents used for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction typically proceeds under mild conditions, with the alkene being dissolved in an appropriate solvent such as acetone or water .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of osmium tetroxide as a catalyst, along with a stoichiometric oxidant like N-Methylmorpholine N-oxide (NMO), is a common approach. This method is efficient and allows for the regeneration of the catalyst, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Non-8-ene-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The double bond can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used
Major Products:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of saturated diols.
Substitution: Formation of halogenated compounds
Scientific Research Applications
Non-8-ene-2,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Non-8-ene-2,4-diol can be compared with other similar compounds such as:
1,2-Ethanediol (Ethylene Glycol): A simple diol with two hydroxyl groups on adjacent carbons.
1,2-Propanediol (Propylene Glycol): Another diol with hydroxyl groups on adjacent carbons but with an additional methyl group.
1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbons of a four-carbon chain.
Uniqueness: this compound is unique due to the presence of a double bond in its structure, which provides additional reactivity and versatility in chemical synthesis. This feature distinguishes it from other diols that lack such unsaturation .
Properties
IUPAC Name |
non-8-ene-2,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9(11)7-8(2)10/h3,8-11H,1,4-7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYQTARIMBPDNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CCCC=C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396718 | |
Record name | Non-8-ene-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187874-25-5 | |
Record name | Non-8-ene-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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